4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid
Beschreibung
4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid is a benzoic acid derivative featuring a 1-methylazetidine moiety linked via a methylamino bridge to the para-position of the aromatic ring. The compound combines the carboxylic acid functionality of benzoic acid with the rigid, three-membered azetidine ring, which is substituted with a methyl group.
Eigenschaften
IUPAC Name |
4-[(1-methylazetidin-3-yl)methylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14-7-9(8-14)6-13-11-4-2-10(3-5-11)12(15)16/h2-5,9,13H,6-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSKTORDNKPNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CNC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with (1-methylazetidin-3-yl)methanol under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like dichloromethane. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid has been investigated for its role in synthesizing new pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases.
Anticancer Activity
Recent studies have shown that derivatives of 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid exhibit promising anticancer properties. For example, compounds derived from similar structures have demonstrated significant inhibition against leukemia cell lines (MOLT-4) and central nervous system cancer cells (SF-295) with inhibition rates reaching up to 84.19% and 72.11%, respectively . This suggests that the compound could serve as a scaffold for developing new anticancer agents.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies indicate that certain derivatives can act as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in inflammatory signaling pathways . This suggests potential applications in treating metabolic disorders and inflammatory diseases.
Synthesis of Novel Derivatives
The ability to modify the structure of 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid opens avenues for creating novel derivatives with enhanced pharmacological profiles.
Synthetic Pathways
A synthetic route involving azetidine derivatives has been established, allowing for the efficient preparation of new amino acid derivatives . These derivatives can be further evaluated for their biological activity, expanding the library of potential therapeutic agents.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of similar compounds has provided insights into how modifications at specific positions can influence biological activity. For instance, changes in substituents at positions 2 and 5 of the benzoic acid moiety significantly affect PTP1B inhibition potency .
Therapeutic Potential in Diverse Fields
The therapeutic implications of 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid extend beyond cancer treatment to include applications in neurodegenerative diseases and antimicrobial therapies.
Neurodegenerative Diseases
Compounds based on para-aminobenzoic acid (PABA) analogs have shown potential as inhibitors against acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment . The modification of 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid could lead to new treatments targeting cholinergic dysfunction.
Antimicrobial Activity
The compound's derivatives have been assessed for antimicrobial properties, demonstrating efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This highlights its potential role in addressing antibiotic resistance through the development of new antimicrobial agents.
Data Tables and Case Studies
Wirkmechanismus
The mechanism of action of 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine and Related Heterocycles
4-[(3-Chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl)benzoic acid (SS1)
- Structure: Features a 4-oxoazetidinone ring substituted with a 4-dimethylaminophenyl group and a chlorine atom.
- Synthesis: Synthesized via reaction of 4-[(4-dimethylaminobenzylidene)amino]benzoic acid with chloroacetyl chloride in dioxane .
4-({[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic Acid
- Structure: Contains a pyrazole ring instead of azetidine, linked via a methylamino bridge .
- Molecular Weight : 281.74 g/mol (C₁₃H₁₆ClN₃O₂).
- Key Differences : The pyrazole ring’s aromaticity and larger size may enhance π-π stacking interactions but reduce metabolic stability compared to the smaller azetidine.
Benzoic Acid Derivatives with Extended Substituents
BAY60-2770 and BAY58-2667
- Structure: Both feature benzoic acid linked to bulky carboxybutyl-aryl-ethylamino groups. BAY60-2770 includes a trifluoromethyl biphenyl moiety .
- Biological Relevance : These compounds act as activators of soluble guanylyl cyclase (sGC), with BAY60-2770 showing higher selectivity for oxidized sGC .
- Key Differences : The extended substituents in BAY compounds confer distinct pharmacological profiles but increase molecular weight and complexity compared to the target compound.
2-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic Acid (3a)
Physicochemical and Pharmacokinetic Comparisons
Biologische Aktivität
4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid, a compound with a unique azetidine structure, has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound is characterized by its azetidine ring, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of 4-aminobenzoic acid derivatives with azetidine-based reagents. For instance, one method includes the use of 1-methylazetidine in nucleophilic substitution reactions to introduce the azetidine moiety into the benzoic acid framework.
Biological Activities
The biological activities of 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid are diverse, including:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of benzoic acid exhibit significant cytotoxicity against various cancer cell lines. For example, compounds related to benzoic acid have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating promising anticancer potential .
- Protein Tyrosine Phosphatase Inhibition : Recent research highlights that certain benzoic acid derivatives act as allosteric inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic disorders. These compounds demonstrated significant inhibition in cellular assays, suggesting their potential in treating diabetes and obesity-related conditions .
- Antimicrobial Properties : 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid has also been evaluated for antimicrobial activity. Studies indicate that modifications on the benzoic acid scaffold can enhance activity against Gram-positive bacteria while showing limited effects on Gram-negative strains .
Table 1: Summary of Biological Activities
Research Findings
- Anticancer Mechanism : Compounds similar to 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .
- Inhibition Studies : Kinetic studies reveal that specific substitutions on the azetidine ring significantly influence the inhibitory activity against PTP1B, suggesting a structure-activity relationship that can be exploited for drug design .
- Antimicrobial Efficacy : The compound exhibits selective toxicity against Staphylococcus aureus, with high efficacy in preventing biofilm formation, which is critical in treating persistent infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid, and what reaction parameters are critical for success?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. For example, a benzoic acid core is functionalized with an azetidine-derived amine group under controlled pH and temperature. Key reagents include activating agents like carbodiimides for amide bond formation, while solvents (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) influence yield . Critical parameters include maintaining anhydrous conditions to avoid hydrolysis of intermediates and optimizing reaction time (e.g., 12–24 hours for coupling steps) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the azetidine ring (e.g., δ 2.8–3.5 ppm for methylene protons adjacent to nitrogen) and the benzoic acid moiety (δ 12.5 ppm for COOH) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : The compound exhibits pH-dependent solubility, with increased solubility in alkaline conditions due to deprotonation of the carboxylic acid group (pKa ~4.2). Stability studies in aqueous buffers (pH 2–9) should be conducted via accelerated degradation assays (40°C, 75% RH) monitored by HPLC. For example, highlights that similar benzoic acid derivatives degrade via hydrolysis under acidic conditions, requiring storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can computational methods like DFT and reaction path search algorithms optimize the synthesis mechanism?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediates to identify energetically favorable pathways. For instance, describes using quantum chemical calculations to predict regioselectivity in azetidine ring formation, reducing trial-and-error experimentation. Reaction path search tools (e.g., GRRM) enable mapping of alternative routes, such as optimizing the coupling of 1-methylazetidine-3-carbaldehyde with 4-aminobenzoic acid derivatives .
Q. What strategies resolve contradictions in reaction yields reported under varying solvent systems or catalysts?
- Methodological Answer : Systematic factorial design (e.g., 2 designs) can isolate variables. For example, a study might vary solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol% Pd), and temperature (25–80°C) to identify interactions. and emphasize analyzing variance (ANOVA) to determine statistically significant factors. Contradictions in oxidation vs. reduction pathways (e.g., ) may arise from trace moisture or oxygen, necessitating rigorous inert condition controls .
Q. How can this compound be evaluated for biological activity, such as enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC determination. Structural analogs in and show activity against kinases, suggesting similar screening protocols.
- Molecular Docking : Dock the compound into target protein structures (e.g., GPCRs) using AutoDock Vina to predict binding affinities. The azetidine moiety may enhance lipophilicity and target engagement .
Q. What experimental design principles enhance scalability from milligram to gram-scale synthesis?
- Methodological Answer : Utilize flow chemistry for continuous processing, reducing exothermic risks in azetidine ring formation. highlights AI-driven parameter optimization (e.g., residence time, pressure) to maintain yield consistency. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation in real time .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s reactivity in cross-coupling reactions?
- Analysis : Discrepancies may stem from ligand choice (e.g., Buchwald-Hartwig vs. Suzuki-Miyaura conditions) or azetidine ring strain affecting oxidative addition rates. notes that steric hindrance from the 1-methyl group can slow palladium coordination, requiring bulky ligands (e.g., XPhos) to improve efficiency .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
